Trileucine

Catalog No.
S532870
CAS No.
10329-75-6
M.F
C18H35N3O4
M. Wt
357.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trileucine

CAS Number

10329-75-6

Product Name

Trileucine

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C18H35N3O4

Molecular Weight

357.5 g/mol

InChI

InChI=1S/C18H35N3O4/c1-10(2)7-13(19)16(22)20-14(8-11(3)4)17(23)21-15(18(24)25)9-12(5)6/h10-15H,7-9,19H2,1-6H3,(H,20,22)(H,21,23)(H,24,25)/t13-,14-,15-/m0/s1

InChI Key

DNDWZFHLZVYOGF-KKUMJFAQSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Leu-Leu-Leu, leucyl-leucyl-leucine, trileucine

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)[O-])[NH3+]

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)[O-])[NH3+]

Description

The exact mass of the compound Trileucine is 357.2628 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. It belongs to the ontological category of tripeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Endosomal Escape: When drugs are delivered into cells, they often get trapped within compartments called endosomes. These endosomes can fuse with lysosomes, cellular compartments that break down molecules, ultimately destroying the drug before it can reach its target. Trileucine, due to its specific properties, can trigger the endosomal membrane to destabilize and release the drug into the cytoplasm, allowing it to reach its intended location within the cell [].

Trileucine as an Endosomal Escape Moiety

The effectiveness of trileucine in promoting endosomal escape is attributed to its amphiphilic nature. Amphiphilic molecules possess both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. This allows trileucine to interact with both the watery environment inside the endosome and the fatty membrane surrounding it.

  • Membrane Disruption: When attached to a therapeutic agent, trileucine is believed to insert its hydrophobic region into the endosomal membrane, causing disruption and pore formation. This facilitates the release of the drug into the cytoplasm [].

Delivery Systems Utilizing Trileucine

Researchers are exploring the use of trileucine in various drug delivery systems:

  • Liposomes: Liposomes are microscopic spheres used to encapsulate drugs. Trileucine can be conjugated to liposomes to improve their endosomal escape efficiency, potentially enhancing the delivery of drugs to specific targets within the cell [].
  • Polymeric Nanoparticles: Similar to liposomes, polymeric nanoparticles are another type of carrier system for drugs. Trileucine can be incorporated into the design of these nanoparticles to promote endosomal escape and improve drug delivery [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.9

Exact Mass

357.2628

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L6HEL5ZI2V

Sequence

LLL

Wikipedia

Trileucine

Dates

Modify: 2023-08-15
1: Go K, Parthasarathy R. Crystal structure and a twisted beta-sheet conformation of the tripeptide L-leucyl-L-leucyl-L-leucine monohydrate trimethanol solvate: conformation analysis of tripeptides. Biopolymers. 1995 Nov;36(5):607-14. PubMed PMID: 7578952.
2: Strauch KL, Carter TH, Miller CG. Overproduction of Salmonella typhimurium peptidase T. J Bacteriol. 1983 Nov;156(2):743-51. PubMed PMID: 6313618; PubMed Central PMCID: PMC217891.
3: Felsenberg J, Dyck Y, Kloß A, Dahlmann B, Kloetzel PM, Eisenhardt D. Two inhibitors of the ubiquitin proteasome system enhance long-term memory formation upon olfactory conditioning in the honeybee (Apis mellifera). J Exp Biol. 2014 Oct 1;217(Pt 19):3441-6. doi: 10.1242/jeb.108142. Epub 2014 Jul 25. PubMed PMID: 25063852.
4: Ding H, Portilla-Arias J, Patil R, Black KL, Ljubimova JY, Holler E. Distinct mechanisms of membrane permeation induced by two polymalic acid copolymers. Biomaterials. 2013 Jan;34(1):217-25. doi: 10.1016/j.biomaterials.2012.08.016. Epub 2012 Oct 9. PubMed PMID: 23063368; PubMed Central PMCID: PMC3487713.
5: Bosman BW, Tan PS, Konings WN. Purification and Characterization of a Tripeptidase from Lactococcus lactis subsp. cremoris Wg2. Appl Environ Microbiol. 1990 Jun;56(6):1839-43. PubMed PMID: 16348224; PubMed Central PMCID: PMC184519.
6: Adibi SA, Johns BA. Utilization of intravenously infused tripeptides in baboons: effect on plasma concentration and urinary excretion of amino acids. Metabolism. 1983 Feb;32(2):103-5. PubMed PMID: 6827980.
7: Andrzejewska A, Gritti F, Guiochon G. Investigation of the adsorption mechanism of a peptide in reversed phase liquid chromatography, from pH controlled and uncontrolled solutions. J Chromatogr A. 2009 May 1;1216(18):3992-4004. doi: 10.1016/j.chroma.2009.03.014. Epub 2009 Mar 13. PubMed PMID: 19328489.
8: Nakamura K, Fujita Y, Itoh Y, Yamane K. Modification of length, hydrophobic properties and electric charge of Bacillus subtilis alpha-amylase signal peptide and their different effects on the production of secretory proteins in B. subtilis and Escherichia coli cells. Mol Gen Genet. 1989 Mar;216(1):1-9. PubMed PMID: 2471921.
9: Kabashima T, Yu Z, Tang C, Nakagawa Y, Okumura K, Shibata T, Lu J, Kai M. A selective fluorescence reaction for peptides and chromatographic analysis. Peptides. 2008 Mar;29(3):356-63. doi: 10.1016/j.peptides.2007.11.014. Epub 2007 Nov 29. PubMed PMID: 18179843.
10: Kawakami K, Takeshita F, Puri RK. Identification of distinct roles for a dileucine and a tyrosine internalization motif in the interleukin (IL)-13 binding component IL-13 receptor alpha 2 chain. J Biol Chem. 2001 Jul 6;276(27):25114-20. Epub 2001 May 14. PubMed PMID: 11352909.
11: Kolstad J, Law BA. Comparative peptide specificity of cell wall, membrane and intracellular peptidases of group N streptococci. J Appl Bacteriol. 1985 May;58(5):449-55. PubMed PMID: 3924874.
12: Steverding D, Spackman RW, Royle HJ, Glenn RJ. Trypanocidal activities of trileucine methyl vinyl sulfone proteasome inhibitors. Parasitol Res. 2005 Jan;95(1):73-6. Epub 2004 Dec 1. PubMed PMID: 15578221.
13: Conconi M, Petropoulos I, Emod I, Turlin E, Biville F, Friguet B. Protection from oxidative inactivation of the 20S proteasome by heat-shock protein 90. Biochem J. 1998 Jul 15;333 ( Pt 2):407-15. PubMed PMID: 9657982; PubMed Central PMCID: PMC1219599.
14: Lechuga-Ballesteros D, Charan C, Stults CL, Stevenson CL, Miller DP, Vehring R, Tep V, Kuo MC. Trileucine improves aerosol performance and stability of spray-dried powders for inhalation. J Pharm Sci. 2008 Jan;97(1):287-302. PubMed PMID: 17823950.
15: Yamasaki S, Kawakami A, Nakashima T, Nakamura H, Kamachi M, Honda S, Hirai Y, Hida A, Ida H, Migita K, Kawabe Y, Koji T, Furuichi I, Aoyagi T, Eguchi K. Importance of NF-kappaB in rheumatoid synovial tissues: in situ NF-kappaB expression and in vitro study using cultured synovial cells. Ann Rheum Dis. 2001 Jul;60(7):678-84. PubMed PMID: 11406522; PubMed Central PMCID: PMC1753739.
16: Ullah I, Chung K, Beloor J, Kim J, Cho M, Kim N, Lee KY, Kumar P, Lee SK. Trileucine residues in a ligand-CPP-based siRNA delivery platform improve endosomal escape of siRNA. J Drug Target. 2017 Apr;25(4):320-329. doi: 10.1080/1061186X.2016.1258566. Epub 2016 Nov 22. PubMed PMID: 27820977.

Explore Compound Types